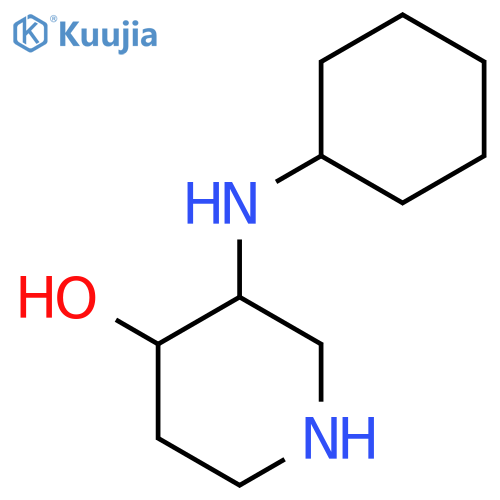

Cas no 2137510-72-4 (3-(Cyclohexylamino)piperidin-4-ol)

2137510-72-4 structure

商品名:3-(Cyclohexylamino)piperidin-4-ol

3-(Cyclohexylamino)piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- EN300-718486

- 3-(cyclohexylamino)piperidin-4-ol

- 2137510-72-4

- 3-(Cyclohexylamino)piperidin-4-ol

-

- インチ: 1S/C11H22N2O/c14-11-6-7-12-8-10(11)13-9-4-2-1-3-5-9/h9-14H,1-8H2

- InChIKey: HWFYHCOSXCZOBZ-UHFFFAOYSA-N

- ほほえんだ: OC1CCNCC1NC1CCCCC1

計算された属性

- せいみつぶんしりょう: 198.173213330g/mol

- どういたいしつりょう: 198.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 44.3Ų

3-(Cyclohexylamino)piperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-718486-1.0g |

3-(cyclohexylamino)piperidin-4-ol |

2137510-72-4 | 1g |

$0.0 | 2023-06-07 |

3-(Cyclohexylamino)piperidin-4-ol 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2137510-72-4 (3-(Cyclohexylamino)piperidin-4-ol) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 13769-43-2(potassium metavanadate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量